N-Boc-N-乙基-DL-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

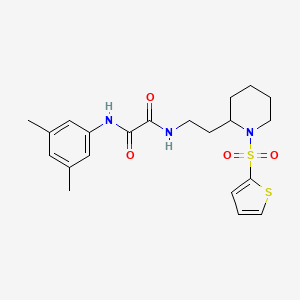

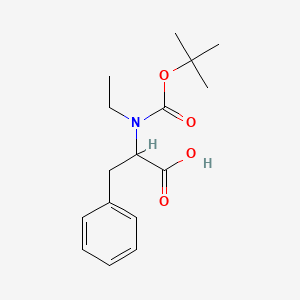

N-Boc-N-ethyl-DL-phenylalanine is a chemical compound with the CAS Number: 94732-07-7 . It has a molecular weight of 293.36 and its IUPAC name is N-(tert-butoxycarbonyl)-N-ethylphenylalanine .

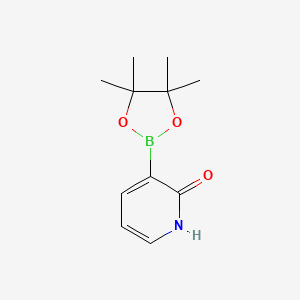

Molecular Structure Analysis

The Inchi Code for N-Boc-N-ethyl-DL-phenylalanine is1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19) . This code provides a textual representation of the molecular structure.

科学研究应用

天然化学连接

苯丙氨酸的天然化学连接涉及合成功 erythro-N-Boc-β-巯基-l-苯丙氨酸,以成功地与 C 末端硫代酯进行天然化学连接。这个过程对于肽合成至关重要,展示了与反应性侧链的相容性,并使连接超出了甘氨酸 (Crich & Banerjee, 2007)。

生物缀合和修饰

苯丙氨酸的光活化类似物的 Boc 保护衍生物用于酰化 RNA,展示了 N-Boc-N-乙基-DL-苯丙氨酸衍生物在生物缀合和修饰生物分子用于研究目的中的潜力 (Baldini et al., 1988)。

材料科学和聚合物化学

含有基于氨基酸的手性单体的甲基丙烯酸酯被聚合,以提供具有受控分子量的明确定义的基于氨基酸的聚合物。这些 pH 响应性阳离子聚合物在材料科学和药物递送系统中具有应用 (Kumar, Roy, & De, 2012)。

磷酪氨酸模拟物的合成

N-Boc (S)-4-(二乙基膦酰基)-(α-甲基)苯丙氨酸和相关化合物被合成作为构象受限的磷酪氨酸模拟物。这些氨基酸类似物可用于研究细胞信号转导过程 (Oishi et al., 2004)。

用于肽合成的放射碘化

对 N-Boc-p-(三正丁基锡基)-L-苯丙氨酸四氟苯酯的研究旨在制备一种可以对肽合成进行放射碘化的苯丙氨酸衍生物,展示了 N-Boc-N-乙基-DL-苯丙氨酸衍生物在高级合成和标记技术中的多功能性 (Wilbur et al., 1993)。

安全和危害

While specific safety and hazard information for N-Boc-N-ethyl-DL-phenylalanine is not available, similar compounds like N-Boc-L-phenylalanine methyl ester are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

作用机制

Mode of Action

The compound is a derivative of phenylalanine, an essential amino acid, and it contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group can be removed under acidic conditions, revealing the amino group . This property is often utilized in peptide synthesis.

生化分析

Biochemical Properties

It is known that the compound is a derivative of Phenylalanine, which is used in enantioselective hydrolysis of amino acid esters

Molecular Mechanism

It is known that the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide

属性

IUPAC Name |

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUONYUXLITPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)

![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2826543.png)